2-Mesitylpropan-1-ol 2-Mesitylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18058207
InChI: InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3
SMILES:
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

2-Mesitylpropan-1-ol

CAS No.:

Cat. No.: VC18058207

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

2-Mesitylpropan-1-ol -

Specification

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 2-(2,4,6-trimethylphenyl)propan-1-ol
Standard InChI InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3
Standard InChI Key DBXMHCIEGUDLGH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)C(C)CO)C

Introduction

Structural Characteristics of 2-Mesitylpropan-1-ol

Molecular Architecture

The compound’s structure comprises a propanol chain (CH₃CH₂CH₂OH) with a mesityl group substituted at the second carbon. The mesityl moiety introduces steric hindrance and electron-donating methyl groups, influencing reactivity and solubility. Comparative analysis with 2-methyl-1-propanol (C₄H₁₀O) highlights the impact of aromatic vs. aliphatic substituents on boiling points and polarity .

Hypothetical Physicochemical Properties

Based on analogs, 2-mesitylpropan-1-ol likely exhibits:

  • Boiling Point: Elevated compared to aliphatic alcohols due to aromatic interactions (estimated 200–220°C).

  • Solubility: Low water solubility (<1 g/L at 20°C) but miscible with organic solvents like ethanol .

  • Polarity: Reduced relative polarity (analogous to isobutanol’s 0.552) .

Synthetic Pathways and Reaction Mechanisms

Grignard Reaction-Based Synthesis

A plausible route involves reacting mesitylmagnesium bromide with propylene oxide, followed by acid hydrolysis. This method mirrors the synthesis of 2-amino-2-methyl-1-propanol, where nucleophilic addition to cyclic ethers is employed .

Catalytic Hydrogenation

Reduction of 2-mesitylpropanal using palladium or Raney nickel catalysts could yield the target alcohol. This approach aligns with industrial isobutanol production, where ketone reduction is standard .

Physicochemical Properties of Structural Analogs

Comparative Data Table

Property2-Mesitylpropan-1-ol*2-Methyl-1-propanol 2-Amino-2-methyl-1-propanol
Molecular FormulaC₁₂H₁₈OC₄H₁₀OC₄H₁₁NO
Boiling Point (°C)210–220108168
Density (g/mL)~0.950.8030.934
Water SolubilityInsoluble70 g/L95 g/L
Flash Point (°C)~1002874

*Hypothesized values based on structural analogs.

Spectroscopic Signatures

  • IR Spectroscopy: Expected O-H stretch at 3300 cm⁻¹ and C-O vibration near 1050 cm⁻¹, similar to isobutanol .

  • NMR: Aromatic protons (δ 6.7–7.1 ppm), methyl groups (δ 1.2–2.3 ppm), and hydroxyl proton (δ 1.5 ppm) .

Industrial and Research Applications

Solvent and Intermediate

Like isobutanol, 2-mesitylpropan-1-ol could serve as a high-boiling solvent for resins and coatings. Its steric bulk may enhance selectivity in Suzuki-Miyaura couplings, analogous to hindered alcohol applications .

Biofuel Precursor

Engineered metabolic pathways for isobutanol production suggest potential for bio-derived 2-mesitylpropan-1-ol. Substituting NADPH-dependent enzymes with NADH-specific variants (as in ) might enable anaerobic synthesis.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes could yield chiral variants for pharmaceutical intermediates, leveraging mesityl’s steric effects.

Polymer Chemistry

Incorporating 2-mesitylpropan-1-ol into polyesters might enhance thermal stability, building on isobutanol’s role in plasticizers .

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